1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide
Overview
Description
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its potential biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide can be achieved through several methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . Another method includes the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms of indole.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have significant biological and pharmacological properties.
Scientific Research Applications
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-oxo-3-methyl-1,2,3,4-tetrahydrocarbazole: Another indole derivative with different biological activities.
Uniqueness
1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its hydrobromide salt form also enhances its solubility and stability, making it suitable for various research applications.
Properties
IUPAC Name |
1-methyl-2,3-dihydroindol-5-ol;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.BrH/c1-10-5-4-7-6-8(11)2-3-9(7)10;/h2-3,6,11H,4-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMLIQVTFWOVPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134328-27-1 | |
Record name | 1-methyl-2,3-dihydro-1H-indol-5-ol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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